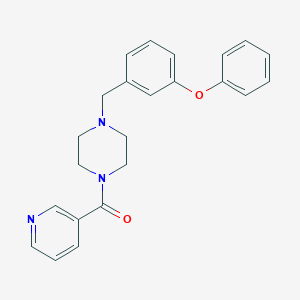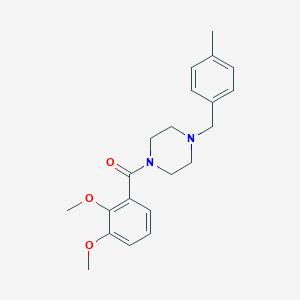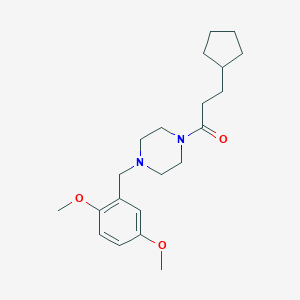
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine, also known as PTZ-343, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 is a piperazine derivative that has been synthesized using a straightforward and efficient method.
作用机制
The exact mechanism of action of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it has been proposed that the compound acts by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal survival and function. The compound has been shown to enhance the proliferation of neural stem cells, leading to an increase in the number of new neurons in the brain.
实验室实验的优点和局限性
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. This compound has also been shown to have low toxicity, making it a safe candidate for drug development. However, the compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine. One area of research is the development of new synthetic methods for this compound that can increase its solubility and bioavailability. Another area of research is the investigation of this compound as a potential treatment for other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of this compound as a therapeutic agent for human use is an exciting future direction for research on this compound.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. This compound has also been investigated as a potential treatment for anxiety and depression. The compound has several advantages for lab experiments, including easy synthesis and low toxicity. There are several future directions for research on this compound, including the development of new synthetic methods and investigation of its therapeutic potential for other neurological and psychiatric disorders.
合成方法
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been synthesized using a simple and efficient method. The synthesis involves the reaction of 1-phenylpiperazine with phenoxyacetic acid and 2-thiophenecarbonyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield this compound. The synthesis method is scalable and can be performed on a large scale, making this compound a viable candidate for drug development.
科学研究应用
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. This compound has also been investigated as a potential treatment for anxiety and depression. The compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
属性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-phenoxy-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-22-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h1-7,12H,8-11,13H2 |
InChI 键 |
OIFSUHOLRQFWFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
规范 SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)



